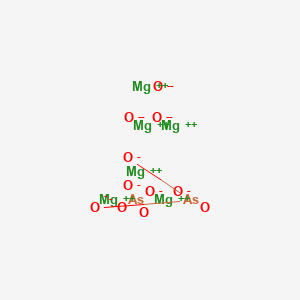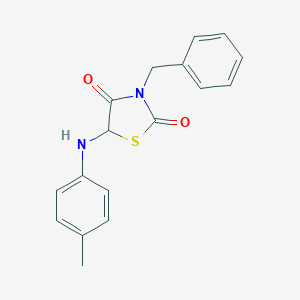![molecular formula C16H13ClN2O2S B228539 3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)
3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of thiazolidinediones, which are known for their anti-diabetic and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione has shown promising results in various scientific research applications. One of the significant areas of interest is its potential anti-cancer activity. Studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. It is believed that the compound induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes and proteins.
Another area of research is the compound's anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which are responsible for the development of various inflammatory diseases. The compound has also been studied for its potential anti-diabetic activity, as it has been shown to improve insulin sensitivity and glucose uptake in animal models.
Wirkmechanismus
The mechanism of action of 3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed that the compound exerts its effects by modulating various cellular pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. It also activates certain signaling pathways that are involved in the regulation of glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione are diverse and depend on the specific application. In cancer cells, the compound induces apoptosis by inhibiting the activity of certain enzymes and proteins. Inflammatory cytokines and chemokines are also inhibited, leading to reduced inflammation. The compound has been shown to improve insulin sensitivity and glucose uptake in animal models, suggesting potential anti-diabetic activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione is its broad range of potential applications. It has shown promising results in various scientific research areas, including cancer, inflammation, and diabetes. The compound is also relatively easy to synthesize, making it readily available for lab experiments.
However, there are also some limitations to using the compound in lab experiments. One of the significant limitations is its potential toxicity. Studies have shown that the compound can induce cytotoxic effects on certain cell lines, which may limit its use in certain applications. Additionally, the compound's mechanism of action is not fully understood, which may make it challenging to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione. One area of interest is the compound's potential as a cancer therapeutic agent. Further studies are needed to elucidate the compound's mechanism of action and optimize its use in cancer treatment. Another area of research is the compound's potential as an anti-inflammatory and anti-diabetic agent. Studies are needed to determine the compound's efficacy and safety in animal models and humans.
In conclusion, 3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione is a chemical compound with significant potential in various scientific research areas. Its synthesis method is relatively simple, and it has shown promising results in cancer, inflammation, and diabetes research. However, further studies are needed to elucidate the compound's mechanism of action and optimize its use in lab experiments and potential therapeutic applications.
Synthesemethoden
The synthesis of 3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione involves the reaction of 4-chloroaniline, benzaldehyde, and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the thiazolidinedione ring. The final product is obtained after purification by recrystallization.
Eigenschaften
Molekularformel |
C16H13ClN2O2S |
|---|---|
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
3-benzyl-5-(4-chloroanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H13ClN2O2S/c17-12-6-8-13(9-7-12)18-14-15(20)19(16(21)22-14)10-11-4-2-1-3-5-11/h1-9,14,18H,10H2 |
InChI-Schlüssel |
CTSLWDLUNCRRHR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide](/img/structure/B228491.png)
![3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228502.png)
![2-bromo-N-[3-oxo-3-[2-(2-oxoindol-3-yl)hydrazinyl]propyl]benzamide](/img/structure/B228511.png)
![2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)




![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)

